molecular formula C14H20BNO2 B15327124 5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B15327124
M. Wt: 245.13 g/mol
InChI Key: KPGJRZCVMARVMR-CMDGGOBGSA-N
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Description

5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a methyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and pinacolborane.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling. Common reagents include palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate.

    Procedure: The 5-methyl-2-bromopyridine is reacted with pinacolborane in the presence of the palladium catalyst and base in an appropriate solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in cross-coupling reactions.

Major Products

Scientific Research Applications

5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine primarily involves its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, boron-containing compounds can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure with a methoxy group instead of a methyl group.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a pyridine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a pyridine ring .

Properties

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

5-methyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C14H20BNO2/c1-11-6-7-12(16-10-11)8-9-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b9-8+

InChI Key

KPGJRZCVMARVMR-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC=C(C=C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=NC=C(C=C2)C

Origin of Product

United States

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